molecular formula C18H30O3 B155946 3,5-Dimethoxybenzenedecanol CAS No. 152430-95-0

3,5-Dimethoxybenzenedecanol

Cat. No.: B155946
CAS No.: 152430-95-0
M. Wt: 294.4 g/mol
InChI Key: CLVDDRBGYRJHAF-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzenedecanol is an organic compound with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxybenzenedecanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and a catalyst like magnesium .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxybenzenedecanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,5-Dimethoxybenzenedecanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The methoxy groups on the aromatic ring may play a role in its biological activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxybenzyl alcohol
  • 3,5-Dimethoxyphenylacetic acid
  • 3,5-Dimethoxyphenylpropionic acid

Uniqueness

3,5-Dimethoxybenzenedecanol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

152430-95-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

10-(3,5-dimethoxyphenyl)decan-1-ol

InChI

InChI=1S/C18H30O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h13-15,19H,3-12H2,1-2H3

InChI Key

CLVDDRBGYRJHAF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CCCCCCCCCCO)OC

Canonical SMILES

COC1=CC(=CC(=C1)CCCCCCCCCCO)OC

Origin of Product

United States

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